molecular formula C19H18F3N3O3 B2990722 N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1021136-97-9

N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2990722
CAS RN: 1021136-97-9
M. Wt: 393.366
InChI Key: HOFSJSUPFIFNQZ-UHFFFAOYSA-N
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Description

N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TFB-TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological conditions.

Scientific Research Applications

Platinum-Catalyzed Intermolecular Hydroamination

One application of related benzamide compounds involves their role in catalytic reactions, such as the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. This process highlights the potential of benzamides in facilitating the synthesis of N-ethylbenzamide, demonstrating their utility in organic synthesis and the development of new chemical reactions (Wang & Widenhoefer, 2004).

Photoelectron Spectroscopy Analysis

Benzamides have also been studied using photoelectron spectroscopy to understand their electronic structure and the impact of the benzene ring on their biological activity. This type of analysis provides insights into the fundamental chemical properties of benzamides, including N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide, and their potential applications in biological systems (Klasinc, Novák, Sabljic, & McGlynn, 2009).

Synthesis of Nitriles from Amides

Another significant application is the novel synthesis of nitriles from amides, including benzamide, through the reaction with phosphorous tris(diethylamide). This method presents a valuable approach to producing nitriles, highlighting the versatility of benzamides in organic synthesis and their contribution to expanding chemical methodologies (Sodeyama, Kodomari, & Itabashi, 1973).

Sigma Receptor Scintigraphy

In the medical field, benzamide derivatives have been explored for sigma receptor scintigraphy, particularly in the context of imaging breast cancer. This research underscores the potential of benzamide derivatives, including those structurally related to N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide, in developing diagnostic tools for cancer detection (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-12(26)25-16-7-5-13(6-8-16)17(27)23-9-10-24-18(28)14-3-2-4-15(11-14)19(20,21)22/h2-8,11H,9-10H2,1H3,(H,23,27)(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFSJSUPFIFNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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